![molecular formula C18H24N4O2 B2913744 4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide CAS No. 1421452-23-4](/img/structure/B2913744.png)
4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide, also known as EI, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
Research into imidazole derivatives, such as those structurally related to "4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide," has shown promising results in antimicrobial and antitubercular activities. For instance, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives were designed, synthesized, and found to have considerable activity against drug-sensitive/resistant Mycobacterium tuberculosis (MTB) strains, highlighting their potential as scaffolds for developing new antimycobacterial agents (Kai Lv et al., 2017). Additionally, compounds related to imidazole derivatives have been identified for their potential in treating tuberculosis, with certain synthesized derivatives showing low tuberculostatic activity, underscoring the importance of structural modifications in enhancing biological efficacy (L. Bukowski, 1984).
Antiulcer Agents
The synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position has been explored for their potential as antisecretory and cytoprotective antiulcer agents. Although none of the compounds displayed significant antisecretory activity in one study, several demonstrated good cytoprotective properties, indicating a promising direction for developing new antiulcer medications (J. Starrett et al., 1989).
Antiprotozoal Activities
Research into dicationic imidazo[1,2-a]pyridines has revealed their strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their use as potent antiprotozoal agents. This research supports the continued development of imidazole derivatives for treating protozoal infections (M. Ismail et al., 2004).
Novel Therapeutic Applications
Studies have also delved into the synthesis and characterization of imidazole-containing compounds for various therapeutic applications, including the development of novel anaplastic lymphoma kinase (ALK) inhibitors with potential applications in cancer treatment. This research highlights the versatility of imidazole derivatives in medicinal chemistry, underscoring their potential across a range of therapeutic areas (Y. Teffera et al., 2013).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-(imidazol-1-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-2-24-17-6-4-3-5-16(17)20-18(23)22-10-7-15(8-11-22)13-21-12-9-19-14-21/h3-6,9,12,14-15H,2,7-8,10-11,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMARDZBESUHNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.